4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride
Overview
Description
4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride is a chemical compound with the CAS Number: 879215-72-2. Its linear formula is C9H15ClN4O . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride is 1S/C9H14N4O.ClH/c1-14-9-6-8(11-7-12-9)13-4-2-10-3-5-13;/h6-7,10H,2-5H2,1H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride is a solid at room temperature . It has a molecular weight of 230.7 .Scientific Research Applications
1. Neuroprotection and Anti-neuroinflammatory Agents
- Methods : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Some compounds showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
2. Antimicrobial Activity
- Methods : The most active eight piperazine chrome-2-one derivatives were synthesized and their activity was evaluated through docking simulation towards the oxidoreductase enzyme .
- Results : The docking simulation showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
3. Antifungal Activity
- Methods : The compounds were synthesized and their antifungal activity was evaluated against C. galibrata clinical isolates (1 and 2), and C. albicans ATCC 10231 .
4. Anticancer Activity
- Methods : The thiouracil amides possessing tolyl or halophenyl groups were synthesized and their activity was evaluated through studies on the structure–activity relationship of this library of compounds .
- Results : The results showed that the thiouracil amides displayed significant loss of breast cancer cell viability .
5. Derivatization Reagent
- Application : This compound may be used as a derivatization reagent for the carboxyl groups on peptides during the spectrophotometric analysis of phosphopeptides .
- Methods : The compound is used to react with the carboxyl groups on peptides, changing their chemical properties and making them more amenable to spectrophotometric analysis .
- Results : The use of this compound as a derivatization reagent can improve the accuracy and sensitivity of spectrophotometric analysis of phosphopeptides .
6. Synthesis of Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate
- Application : This compound has been used in the synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate .
- Methods : In a round bottom flask, piperazine was added to a solution of the compound and potassium carbonate (K2CO3) in CHCl3 at room temperature .
- Results : The reaction resulted in the formation of ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate .
7. Derivatization Reagent
- Application : This compound may be used as a derivatization reagent for the carboxyl groups on peptides during the spectrophotometric analysis of phosphopeptides .
- Methods : The compound is used to react with the carboxyl groups on peptides, changing their chemical properties and making them more amenable to spectrophotometric analysis .
- Results : The use of this compound as a derivatization reagent can improve the accuracy and sensitivity of spectrophotometric analysis of phosphopeptides .
8. Synthesis of Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate
- Application : This compound has been used in the synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate .
- Methods : In a round bottom flask, piperazine was added to a solution of the compound and potassium carbonate (K2CO3) in CHCl3 at room temperature .
- Results : The reaction resulted in the formation of ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate .
Safety And Hazards
properties
IUPAC Name |
4-methoxy-6-piperazin-1-ylpyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.ClH/c1-14-9-6-8(11-7-12-9)13-4-2-10-3-5-13;/h6-7,10H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEBYHVDMCQKNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-6-(piperazin-1-yl)pyrimidine hydrochloride | |
CAS RN |
879215-72-2 | |
Record name | 4-methoxy-6-(piperazin-1-yl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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